4-Iodobenzamide
Overview
Description
4-Iodobenzamide is a compound that has been studied for its potential use in cancer therapy and imaging. It is a derivative of benzamide with an iodine atom substituted at the fourth position of the benzene ring. This compound has been shown to have chemotherapeutic activity and is also used as a tracer for the detection of melanoma due to its ability to be labeled with radioactive isotopes .
Synthesis Analysis
The synthesis of 4-iodobenzamide derivatives has been explored in various studies. For instance, a C-nitroso prodrug, 4-iodo-3-nitrobenzamide, was synthesized and tested against tumor cells . Another study focused on the radiosynthesis of N-(4-dipropylaminobutyl)-4-[125I]-iodobenzamide, which involved electrophilic radio-iododestannylation of a tributyl-stannyl precursor . Additionally, compounds such as N-(2-diethylaminoethyl)-4-iodobenzamide and N-(3-dimethylaminopropyl)-4-iodobenzamide were labeled with carbon-14 and carbon-13 to study their in vivo metabolism .
Molecular Structure Analysis
The molecular structure of 4-iodobenzamide derivatives plays a crucial role in their biological activity and interaction with biological targets. The presence of the iodine atom is significant for the labeling with radioactive isotopes, which is essential for imaging purposes . The substitution pattern on the benzamide moiety can influence the compound's in vivo characteristics, such as its distribution, metabolism, and excretion .
Chemical Reactions Analysis
4-Iodobenzamide derivatives undergo various chemical reactions that are relevant to their biological activity. For example, the prodrug 4-iodo-3-nitrobenzamide is reduced to 4-iodo-3-nitrosobenzamide and eventually to 4-iodo-3-aminobenzamide in tumor cells . This reduction process is linked to the compound's tumoricidal action. In another study, the reduction product of 4-iodo-3-nitrobenzamide was found to covalently bind to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is a key enzyme in glycolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-iodobenzamide derivatives are influenced by their molecular structure. These properties determine the compound's stability, solubility, and biological behavior. For instance, o-iodobenzamide is resistant to in vivo deiodination or hydrolysis and has a distribution pattern that allows for imaging of the brain and transplanted tumors in animal models . The iodine substitution also facilitates the labeling with radioactive isotopes, making these compounds suitable for nuclear medicine applications .
Scientific Research Applications
1. Cancer Detection and Imaging
4-Iodobenzamide derivatives, specifically N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), have shown potential in visualizing primary breast tumors in humans. This application leverages the preferential binding of benzamides to sigma receptors, which are overexpressed in breast cancer cells. A study by Caveliers et al. (2002) demonstrated the effectiveness of P-(123)I-MBA in accumulating in breast tumors, indicating its potential use in noninvasively assessing tumor proliferation (Caveliers et al., 2002).
2. Crystal Engineering
4-Iodobenzamide plays a role in crystal engineering, specifically in creating molecular tapes via hydrogen and halogen bonds. Saha et al. (2005) discussed complexes involving 4-nitrobenzamide·4-iodobenzamide, where amide dimer tape and iodo⋯nitro interactions occur, indicating its utility in crystal design (Saha, Nangia, & Jaskólski, 2005).
3. Melanoma Imaging Agents
Iodobenzamides, including various 4-iodobenzamide derivatives, have been researched as potential imaging agents for melanoma. A study by Moins et al. (2001) synthesized and evaluated a series of p-iodine-125 benzamides for their pharmacokinetic properties, identifying those with the most appropriate characteristics for melanoma imaging (Moins et al., 2001).
4. Dopamine D2 Receptor Study
4-Iodobenzamide derivatives have been used to study dopamine D2 receptors. Nikolaus et al. (2005) conducted a study utilizing [123I]iodobenzamide to assess binding to rat dopamine D2 receptors, exploring the interactions with both exogenous and endogenous ligands (Nikolaus et al., 2005).
5. Investigation of Tumoricidal Action
4-Iodo-3-nitrobenzamide, a related compound, has been studied for its tumoricidal action. Kun et al. (2009) investigated the enzymatic mechanism of this compound's action in cancer cells, focusing on its selective activation in malignant cells due to a specific cellular reducing system (Kun et al., 2009).
properties
IUPAC Name |
4-iodobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNBLQCAFWFFPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192674 | |
Record name | 4-Iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodobenzamide | |
CAS RN |
3956-07-8 | |
Record name | 4-Iodobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3956-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003956078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 4-iodo- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-IODOBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E96ZLM2247 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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